molecular formula C11H19N2P B14252723 1,3,2-Diazaphosphorine, 4,6-bis(1,1-dimethylethyl)- CAS No. 184243-13-8

1,3,2-Diazaphosphorine, 4,6-bis(1,1-dimethylethyl)-

Cat. No.: B14252723
CAS No.: 184243-13-8
M. Wt: 210.26 g/mol
InChI Key: BXCHDFGELAPRBO-UHFFFAOYSA-N
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Description

1,3,2-Diazaphosphorine, 4,6-bis(1,1-dimethylethyl)- is a heterocyclic compound that contains nitrogen and phosphorus atoms within its ring structure

Chemical Reactions Analysis

1,3,2-Diazaphosphorine, 4,6-bis(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions may produce phosphines.

Scientific Research Applications

1,3,2-Diazaphosphorine, 4,6-bis(1,1-dimethylethyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,2-Diazaphosphorine, 4,6-bis(1,1-dimethylethyl)- involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other molecules, which can modulate various biochemical processes. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.

Comparison with Similar Compounds

1,3,2-Diazaphosphorine, 4,6-bis(1,1-dimethylethyl)- can be compared with other similar compounds, such as:

The uniqueness of 1,3,2-Diazaphosphorine, 4,6-bis(1,1-dimethylethyl)- lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications.

Properties

CAS No.

184243-13-8

Molecular Formula

C11H19N2P

Molecular Weight

210.26 g/mol

IUPAC Name

4,6-ditert-butyl-1,3,2-diazaphosphinine

InChI

InChI=1S/C11H19N2P/c1-10(2,3)8-7-9(11(4,5)6)13-14-12-8/h7H,1-6H3

InChI Key

BXCHDFGELAPRBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NP=N1)C(C)(C)C

Origin of Product

United States

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